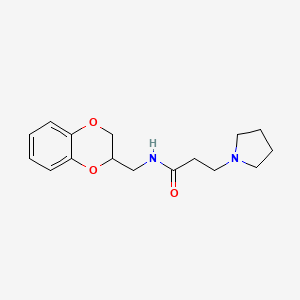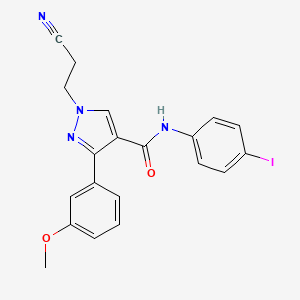![molecular formula C15H20N2O2 B5118363 N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)
N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide, also known as N-(2-methylphenyl)-2-(piperidin-3-yl)acetamide or MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. MPAA is a small molecule that belongs to the class of amides and has a molecular formula of C16H22N2O.
作用機序
The exact mechanism of action of MPAA is not fully understood. However, studies suggest that MPAA and its derivatives may exert their biological activity by interacting with specific targets, such as ion channels, receptors, and enzymes. For example, MPAA derivatives have been reported to modulate the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. MPAA derivatives have also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
MPAA and its derivatives have been shown to exhibit a range of biochemical and physiological effects. For example, MPAA derivatives have been reported to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. MPAA derivatives have also been shown to exhibit anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer.
実験室実験の利点と制限
MPAA and its derivatives have several advantages for lab experiments, including their ease of synthesis, high yield and purity, and low toxicity. However, MPAA and its derivatives also have some limitations, including their poor solubility in aqueous solutions and their potential for non-specific binding to proteins and other biomolecules.
将来の方向性
There are several future directions for the research on MPAA and its derivatives. One potential direction is the development of MPAA derivatives as novel modulators of the endocannabinoid system for the treatment of various diseases, including pain, inflammation, and mood disorders. Another potential direction is the development of MPAA derivatives as anticancer agents, particularly for the treatment of drug-resistant cancers. Additionally, the investigation of the structure-activity relationship of MPAA derivatives may provide insights into the design of more potent and selective compounds with specific biological activities.
合成法
The synthesis of MPAA involves the reaction between 2-methylphenylacetic acid and piperidine in the presence of a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields MPAA as a white crystalline solid with a high yield and purity.
科学的研究の応用
MPAA has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Several studies have reported the synthesis and biological evaluation of MPAA derivatives as potential anticancer, antiviral, and anticonvulsant agents. MPAA derivatives have also been investigated for their potential as modulators of the endocannabinoid system, which is involved in various physiological processes, including pain, inflammation, and mood regulation.
特性
IUPAC Name |
N-[3-(2-methylpiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-6-3-4-9-17(11)15(19)13-7-5-8-14(10-13)16-12(2)18/h5,7-8,10-11H,3-4,6,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHXBTRWIOMXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methylpiperidine-1-carbonyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5118286.png)

![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B5118308.png)
![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)
acetate](/img/structure/B5118347.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)

